molecular formula C14H15F3N2O3 B11618720 [3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](5-methylfuran-2-yl)methanone

[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](5-methylfuran-2-yl)methanone

Cat. No.: B11618720
M. Wt: 316.28 g/mol
InChI Key: TUEPACOBNCHEAH-UHFFFAOYSA-N
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Description

3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone is a complex organic compound featuring a trifluoromethyl group, a hydroxy group, and a hexahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone typically involves multiple steps, starting with the preparation of the hexahydroindazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The final step involves the coupling of the hexahydroindazole derivative with 5-methylfuran-2-ylmethanone under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are preferred to ensure sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the hydroxy and methanone groups participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanol: Similar structure but with an alcohol group instead of a methanone group.

    3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylamine: Similar structure but with an amine group instead of a methanone group.

Uniqueness

The uniqueness of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and biological activity, while the hydroxy and methanone groups provide sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C14H15F3N2O3

Molecular Weight

316.28 g/mol

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C14H15F3N2O3/c1-8-6-7-11(22-8)12(20)19-13(21,14(15,16)17)9-4-2-3-5-10(9)18-19/h6-7,9,21H,2-5H2,1H3

InChI Key

TUEPACOBNCHEAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2C(C3CCCCC3=N2)(C(F)(F)F)O

Origin of Product

United States

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